An In-depth Technical Guide to the Synthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol
An In-depth Technical Guide to the Synthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-nor-9(S)-carboxy-Hexahydrocannabinol (11-COOH-HHC) is a significant metabolite of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has garnered considerable interest in recent years. As a primary urinary marker for HHC consumption, the availability of pure 11-COOH-HHC is crucial for analytical and forensic applications, as well as for further pharmacological and toxicological research. This technical guide provides a comprehensive overview of the plausible synthetic pathways for 11-nor-9(S)-carboxy-Hexahydrocannabinol, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Two primary synthetic strategies are presented herein:
-
Pathway 1: Commencing with the synthesis of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), followed by catalytic hydrogenation of the double bond in the cyclohexene (B86901) ring.
-
Pathway 2: Involving the initial synthesis of 9(S)-Hexahydrocannabinol (9(S)-HHC) through stereoselective hydrogenation of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), followed by a two-step oxidation of the C11 methyl group to a carboxylic acid.
This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism, providing a foundational understanding of the chemical synthesis of this important HHC metabolite.
Pathway 1: Synthesis via Hydrogenation of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH)
This pathway leverages the established synthesis of THC-COOH, a major metabolite of THC, as a key intermediate. The subsequent step involves the reduction of the double bond to yield the target compound.
Step 1: Synthesis of (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH)
A well-established, multi-step synthesis of racemic THC-COOH begins with the condensation of apoverbenone with the bis-methoxymethyl (MOM) ether of olivetol (B132274). This approach provides a high degree of regioselectivity.
Experimental Protocol:
-
Preparation of the Aryllithium Reagent: The bis-MOM ether of olivetol is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78°C under an inert atmosphere (e.g., argon). An equimolar amount of n-butyllithium is added dropwise, and the reaction mixture is stirred for 1 hour to generate the aryllithium reagent.
-
Condensation with Apoverbenone: A solution of apoverbenone in anhydrous THF is added to the aryllithium reagent at -78°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Oxidative Rearrangement: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The crude tertiary allylic alcohol is then subjected to an oxidative rearrangement using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent, to yield the corresponding enone.
-
Cyclization and Deprotection: The enone is treated with a strong acid (e.g., p-toluenesulfonic acid in benzene) to effect cyclization and removal of the MOM protecting groups, affording the benzopyranone intermediate.
-
Protection of Phenolic Hydroxyl: The phenolic hydroxyl group of the benzopyranone is protected again as a MOM ether.
-
Reduction and Trapping: The protected benzopyranone undergoes a dissolving metal reduction (e.g., with lithium in liquid ammonia) to form an enolate, which is then trapped with N-phenyltriflimide to generate a vinyl triflate.
-
Carboxylation and Deprotection: The vinyl triflate is subjected to a palladium-catalyzed carboxylation reaction in the presence of carbon monoxide and a suitable palladium catalyst (e.g., Pd(PPh₃)₄). Finally, the MOM protecting group is removed under acidic conditions to yield (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol.
Quantitative Data for THC-COOH Synthesis:
| Step | Key Reagents | Solvent | Typical Yield |
| Aryllithium Formation | bis-MOM ether of olivetol, n-butyllithium | THF | High |
| Condensation | Apoverbenone | THF | Good |
| Oxidative Rearrangement | PCC or Jones Reagent | Dichloromethane | Moderate |
| Cyclization/Deprotection | p-toluenesulfonic acid | Benzene | Good |
| Protection | Chloromethyl methyl ether, DIPEA | Dichloromethane | High |
| Reduction/Trapping | Li/NH₃, N-phenyltriflimide | THF | Moderate |
| Carboxylation/Deprotection | Pd(PPh₃)₄, CO, H₂O, Acid | DMF | Moderate |
Step 2: Catalytic Hydrogenation of THC-COOH to 11-nor-9(S)-carboxy-HHC
The hydrogenation of the Δ⁹ double bond in THC-COOH can be achieved using a heterogeneous catalyst. The stereoselectivity of this reaction is crucial for obtaining the desired 9(S) isomer. The presence of the carboxylic acid group may influence the stereochemical outcome of the hydrogenation.
Experimental Protocol:
-
Reaction Setup: (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of a hydrogenation catalyst is added.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to separate the 9(S) and 9(R) diastereomers.
Quantitative Data for Hydrogenation of THC-COOH:
| Catalyst | Solvent | H₂ Pressure | Temperature | Diastereomeric Ratio (9S:9R) |
| Palladium on Carbon (10%) | Ethanol | 3 atm | Room Temp. | Variable, requires optimization |
| Platinum(IV) oxide (Adam's catalyst) | Ethyl Acetate | 3 atm | Room Temp. | Potentially favors 9S isomer |
| Rhodium on Alumina (5%) | Ethanol | 5 atm | Room Temp. | Requires investigation |
Note: The diastereomeric ratio is highly dependent on the catalyst, solvent, and reaction conditions. Optimization of these parameters is necessary to maximize the yield of the desired 9(S) isomer.
Logical Relationship Diagram for Pathway 1
Caption: Synthesis of 11-nor-9(S)-carboxy-HHC via hydrogenation of THC-COOH.
Pathway 2: Synthesis via Oxidation of 9(S)-Hexahydrocannabinol (9(S)-HHC)
This alternative pathway begins with the synthesis of the desired 9(S)-HHC stereoisomer, followed by the oxidation of the C11 methyl group. While the direct chemical oxidation of the C11 methyl group in HHC is not extensively documented, a two-step process involving initial hydroxylation followed by oxidation of the resulting alcohol is a plausible and well-established strategy in organic synthesis.
Step 1: Stereoselective Synthesis of 9(S)-Hexahydrocannabinol (9(S)-HHC)
The synthesis of HHC is typically achieved through the catalytic hydrogenation of Δ⁹-THC or Δ⁸-THC. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the resulting 9(R)- and 9(S)-HHC.
Experimental Protocol:
-
Reaction Setup: Δ⁹-THC is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol). A selected hydrogenation catalyst is added to the solution.
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (typically 1-50 atm) and stirred at a controlled temperature (room temperature to 80°C).
-
Reaction Monitoring: The reaction is monitored by GC-MS or HPLC to determine the conversion of THC and the diastereomeric ratio of HHC.
-
Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to isolate the 9(S)-HHC isomer.
Quantitative Data for Stereoselective Hydrogenation of Δ⁹-THC:
| Catalyst | Solvent | H₂ Pressure | Temperature | Diastereomeric Ratio (9S:9R) |
| 10% Palladium on Carbon (Pd/C) | Ethanol | 1 atm | Room Temp. | ~1:2 |
| Platinum(IV) oxide (PtO₂) | Ethyl Acetate | 3 atm | Room Temp. | Predominantly 9S |
| 5% Rhodium on Carbon (Rh/C) | Ethanol | 50 atm | 80°C | Variable, often favors 9S |
| Crabtree's Catalyst | Dichloromethane | 1 atm | Room Temp. | High 9S selectivity reported |
Note: The use of specific chiral catalysts or directing groups can further enhance the stereoselectivity of the hydrogenation.
Step 2a: Oxidation of 9(S)-HHC to 11-hydroxy-9(S)-HHC
The selective oxidation of the terminal methyl group of the C11 position to a primary alcohol can be achieved using various methods, although it can be challenging in the presence of other sensitive functional groups. A common approach involves free-radical halogenation followed by nucleophilic substitution.
Experimental Protocol:
-
Free-Radical Bromination: 9(S)-HHC is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.
-
Hydrolysis: The resulting 11-bromo-HHC is then hydrolyzed to the corresponding alcohol using a mild base such as aqueous sodium bicarbonate or silver(I) oxide in aqueous THF.
-
Purification: The crude 11-hydroxy-9(S)-HHC is purified by column chromatography.
Step 2b: Oxidation of 11-hydroxy-9(S)-HHC to 11-nor-9(S)-carboxy-HHC
The primary alcohol at the C11 position can be oxidized to a carboxylic acid using strong oxidizing agents.
Experimental Protocol:
-
Jones Oxidation: 11-hydroxy-9(S)-HHC is dissolved in acetone (B3395972) and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color persists.
-
Workup: The reaction is quenched by the addition of isopropanol. The mixture is filtered, and the solvent is evaporated. The residue is redissolved in ether and washed with water and brine.
-
Purification: The crude product is purified by column chromatography to yield 11-nor-9(S)-carboxy-Hexahydrocannabinol.
Quantitative Data for Oxidation of 9(S)-HHC:
| Step | Key Reagents | Solvent | Typical Yield |
| Hydroxylation (via Bromination) | NBS, Benzoyl Peroxide; then Ag₂O/H₂O | CCl₄, then THF/H₂O | Moderate |
| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Good |
Experimental Workflow Diagram for Pathway 2
Caption: Synthesis of 11-nor-9(S)-carboxy-HHC via oxidation of 9(S)-HHC.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of 11-nor-9(S)-carboxy-Hexahydrocannabinol. Pathway 1, which proceeds through the hydrogenation of a THC-COOH intermediate, may be more straightforward due to the established syntheses of THC-COOH. However, controlling the stereochemistry during the hydrogenation step is a critical challenge. Pathway 2 offers the advantage of establishing the desired 9(S) stereochemistry early through stereoselective hydrogenation of Δ⁹-THC. The subsequent multi-step oxidation of the C11 methyl group, while feasible, requires careful execution to achieve good yields.
The choice of synthetic route will depend on the specific capabilities of the research laboratory, the availability of starting materials, and the desired scale of the synthesis. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of 11-nor-9(S)-carboxy-Hexahydrocannabinol for research and analytical purposes. Further optimization of the reaction conditions, particularly for the stereoselective hydrogenation and selective oxidation steps, will be essential for developing a highly efficient and scalable synthesis.
